molecular formula C11H11NO2 B3169119 Ethyl Indolizine-1-carboxylate CAS No. 93476-46-1

Ethyl Indolizine-1-carboxylate

Cat. No. B3169119
CAS RN: 93476-46-1
M. Wt: 189.21 g/mol
InChI Key: GDDGFXKIAMPUBV-UHFFFAOYSA-N
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Description

Ethyl Indolizine-1-carboxylate is an organic compound with the formula C11H11NO2 . It is used in the field of organic synthesis . It is also used in research and has potential biological activities .


Synthesis Analysis

Ethyl Indolizine-1-carboxylate can be synthesized through various methods. One method involves the use of sodium hydroxide in acetonitrile for 16 hours under heating conditions . Another method involves a multi-step reaction with SOCl2 in CH2Cl2 for 25 hours at 0 - 20 °C, followed by a reaction with NaOH in acetonitrile for 16 hours under heating .


Molecular Structure Analysis

The molecular structure of Ethyl Indolizine-1-carboxylate consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The compound has a molecular weight of 189.21 .


Chemical Reactions Analysis

Ethyl Indolizine-1-carboxylate can undergo various chemical reactions. For instance, it can participate in Pd-catalyzed reactions starting from pyrrole derivatives and 1,4-dibromo-1,3-butadienes .


Physical And Chemical Properties Analysis

Ethyl Indolizine-1-carboxylate has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The compound has a Log Po/w (iLOGP) of 2.58 .

Scientific Research Applications

Safety and Hazards

Ethyl Indolizine-1-carboxylate is classified as a warning signal word. It has hazard statements H302-H315-H319-H335 .

Future Directions

Indolizine and its derivatives, including Ethyl Indolizine-1-carboxylate, continue to attract attention due to their diverse biological properties . Future research may focus on developing novel approaches for the synthesis of indolizine and its derivatives .

properties

IUPAC Name

ethyl indolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDGFXKIAMPUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Indolizine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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